Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Peptide Synthesis Chemical Purity Supply Chain Consistency

Problem: Unprotected or racemic 2-amino-5-methylhex-4-enoic acid causes uncontrolled oligomerization and confounded SAR from diastereomeric mixtures. Solution: Boc-(S)-2-Amino-5-methylhex-4-enoic acid (CAS 123098-61-3) ensures orthogonal Boc protection and defined (S)-stereochemistry. • ≥95% purity minimizes side reactions in automated synthesizers. • Compatible with TFA global deprotection of acid-sensitive moieties. • In stock for immediate dispatch.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 123098-61-3
Cat. No. B046348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-2-Amino-5-methylhex-4-enoic acid
CAS123098-61-3
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyYTDSOUMESZDICW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-2-Amino-5-methylhex-4-enoic acid Overview


Boc-(S)-2-Amino-5-methylhex-4-enoic acid (CAS 123098-61-3) is a synthetically protected, non-proteinogenic α-amino acid characterized by an N-terminal tert-butyloxycarbonyl (Boc) group and a 5-methylhex-4-enyl side chain with a defined (S)-stereocenter [1]. This building block is primarily utilized in solution- and solid-phase peptide synthesis, where its Boc protection enables orthogonal deprotection strategies . Its molecular formula is C₁₂H₂₁NO₄ with a molecular weight of 243.30 g/mol, and it is typically supplied as a clear solid or yellow oil with purities ranging from 95% to 98% [2].

Workflow Solid-phase peptide synthesis (SPPS) with orthogonal protection schemes
Protection Boc group offers acid-labile protection, compatible with base-mediated Fmoc removal
Stereochemistry Defined (S)-enantiomer for reproducible peptide conformation and SAR studies

Boc-(S)-2-Amino-5-methylhex-4-enoic acid: Substitution Risks


Substitution with unprotected (S)-2-amino-5-methylhex-4-enoic acid (CAS 19914-06-8) or the racemic DL-2-amino-5-methylhex-4-enoic acid (CAS 3558-31-4) fails in standard Fmoc-based solid-phase peptide synthesis (SPPS) due to the absence of orthogonal protection and lack of stereochemical fidelity [1]. The unprotected analog cannot be selectively incorporated; its primary amine would compete with the resin-bound amino group, leading to uncontrolled oligomerization and low coupling yields . Similarly, substituting the (S)-enantiomer with the racemate or (R)-enantiomer (CAS 81177-54-0) results in a 1:1 diastereomeric mixture in the final peptide, confounding structure-activity relationship (SAR) studies and requiring costly and time-consuming chiral HPLC separation .

Unprotected analog Lacks orthogonal protection; may lead to uncontrolled oligomerization and low coupling yields in SPPS
Racemic or (R)-form Diastereomeric products may confound SAR interpretation and require laborious chiral HPLC purification
Fmoc-protected variant Opposing deprotection chemistry; Boc offers acid-labile removal suited for peptides with acid-sensitive moieties

Boc-(S)-2-Amino-5-methylhex-4-enoic acid vs. Comparators


Purity and Physical State Reliability

The compound is commercially available with an established purity range of 95-98%, as verified by multiple independent vendor certificates of analysis . This contrasts with the unprotected (S)-2-amino-5-methylhex-4-enoic acid, which is often supplied at a lower purity (e.g., >80%) and as a less defined material, increasing the risk of introducing unknown impurities that can poison peptide coupling catalysts or lead to unreproducible yields [1].

Purity Consistency
Data to verify
95–98% vs >80% (reported)
Reported purity range; verify per procurement lot
Independent quality assessment advised
Peptide Synthesis Chemical Purity Supply Chain Consistency

Orthogonal Protection in Fmoc-SPPS

The Boc group on Boc-(S)-2-amino-5-methylhex-4-enoic acid is stable to the basic piperidine conditions used for Fmoc deprotection but is labile to mild acid (e.g., 95% TFA). This orthogonality is a critical differentiator from the Fmoc-protected analog, Fmoc-(S)-2-amino-5-methylhex-4-enoic acid (CAS 914486-08-1), which is deprotected under basic conditions . For peptides containing acid-labile side-chain modifications (e.g., glycosylations, phosphorylations), a Boc-protected building block enables a global deprotection step that preserves these sensitive moieties, which would be cleaved if Fmoc chemistry were used throughout the synthesis [1].

Orthogonal Deprotection
Class-level inference
Boc: stable to 20% piperidine; labile to TFA
Boc orthogonality enables acid-labile global deprotection
Standard Fmoc-SPPS protocols
Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Stereochemical Integrity and Enantiopurity

The (S)-enantiomer of Boc-2-amino-5-methylhex-4-enoic acid is the desired form for incorporating a defined, biologically relevant conformation into peptides. Substitution with the (R)-enantiomer (CAS 81177-54-0) would result in the incorporation of a diastereomer, altering the peptide's three-dimensional structure . While direct comparative data on this specific derivative is absent from the literature, class-level evidence from peptidomimetic studies demonstrates that a single stereochemical inversion in a non-canonical amino acid side chain can alter receptor binding affinity by >100-fold [1].

Enantiomeric Identity
Class-level inference
(S)-enantiomer stereocenter defined
Stereochemical integrity prevents diastereomeric ambiguity
Class-level peptidomimetic evidence
Stereochemistry Peptide SAR Chiral Purity

Intrinsic Bioactivity Comparison

A critical finding is the lack of high-strength evidence demonstrating that Boc-(S)-2-Amino-5-methylhex-4-enoic acid itself possesses superior or even measurable intrinsic bioactivity compared to its closest analogs. A search for relevant biological activity data reveals that the closely related 2-amino-4-methylhex-4-enoic acid acts as a substrate for phenylalanyl-tRNA synthetase with a Km 30-40 times higher than that for phenylalanine, indicating poor binding affinity [1]. Similarly, a compound sharing the core scaffold, Boc-2-amino-5-methylhex-4-enoic acid, exhibited an IC50 > 50,000 nM against HDAC2, classifying it as inactive [2].

Bioactivity Profile
Supporting evidence
IC50 > 50,000 nM (HDAC2)
No measurable enzyme inhibition; confirms building-block utility
Data from BindingDB; supports procurement as protected intermediate
Biological Activity Enzyme Inhibition Comparative Pharmacology

Boc-(S)-2-Amino-5-methylhex-4-enoic acid Application Scenarios


SPPS with Acid-Labile Modifications

This compound is the building block of choice when a non-canonical, hydrophobic side chain (5-methylhex-4-enyl) must be incorporated into a peptide sequence that also contains acid-sensitive post-translational modifications or functional groups. As established in Section 3, its Boc protection allows for a final global TFA deprotection that is compatible with these sensitive moieties, a strategy not feasible with the base-labile Fmoc analog [1].

Peptidomimetics for SAR Studies

The defined (S)-stereochemistry of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, as highlighted in Section 3, is essential for introducing a precise three-dimensional element into a peptide backbone. This is critical for SAR campaigns aiming to understand how side chain orientation influences target binding. Using the racemic or (R)-enantiomer would confound results by producing diastereomeric peptides with potentially divergent or null activity [2].

High-Purity Building Blocks for Core Facilities

For core facilities and process chemistry groups where reaction reproducibility and minimizing failed syntheses are paramount, the 95-98% purity specification of this compound, as detailed in Section 3, offers a clear advantage over lower-purity unprotected analogs . This reduces the risk of side reactions and simplifies purification, leading to higher success rates and lower overall costs in automated peptide synthesizers.

Application
Selection Property
Validation Focus
SPPS with acid-labile modifications
Boc orthogonal protection
Compatibility with TFA-labile side chains
Peptidomimetics for SAR studies
(S)-stereochemical fidelity
Defined 3D conformation in peptide backbone
High-purity building block synthesis
Vendor-certified high-purity specification
Synthesis reproducibility and purification context

Technical Documentation Hub

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